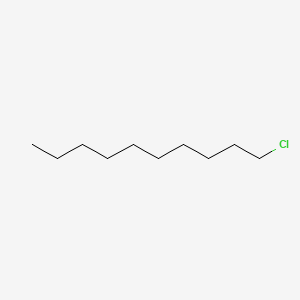
1-クロロデカン
概要
説明
1-Chlorodecane, also known as Decyl Chloride, is an organic compound with the molecular formula C10H21Cl . It has a molecular weight of 176.727 Da .
Molecular Structure Analysis
The molecular structure of 1-Chlorodecane consists of a chain of 10 carbon atoms with 21 hydrogen atoms and one chlorine atom attached . The InChI key for 1-Chlorodecane is ZTEHOZMYMCEYRM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Chlorodecane is a liquid at room temperature with a boiling point of 223.7°C at 760 mmHg . It has a density of 0.868 g/mL at 25°C .科学的研究の応用
有機合成
1-クロロデカンは、有機合成における試薬として使用されます . デシル基を分子に導入するために使用でき、その結果得られる化合物の特性を変えることができます. これは、医薬品やポリマーなどのさまざまな有機化合物の合成に役立ちます .
溶媒
非極性であるため、1-クロロデカンはさまざまな化学反応の溶媒として機能することができます . 幅広い有機化合物を溶解させることができ、抽出や精製などのプロセスに役立ちます .
材料科学
材料科学では、1-クロロデカンは自己組織化単分子膜の調製に使用できます . これらは、単層の分子が表面に自発的に組織化される構造です. このような構造は、ナノテクノロジーやセンサー開発などの分野で応用されています .
生化学
生化学では、1-クロロデカンは疎水性プローブとして使用できます . これは、特に脂質二重層との相互作用など、タンパク質やその他の生体分子の特性を研究するのに役立ちます .
環境科学
1-クロロデカンは、環境科学で長鎖塩素化アルカンの代表として使用できます . これらの化合物は環境に永続的に存在する可能性があり、潜在的な生態学的影響を与える可能性があります .
工業用アプリケーション
産業では、1-クロロデカンは界面活性剤、潤滑剤、その他の特殊化学品の製造に使用できます . その特性は、これらの製品の性能を向上させるために活用できます .
作用機序
Target of Action
The primary target of 1-Chlorodecane in the human body is the Cytochrome P450 enzymes (CYPs) . These enzymes play a crucial role in the metabolism of various substances, including drugs and environmental chemicals.
Mode of Action
1-Chlorodecane interacts with its target, the CYPs, through a process of metabolic transformation . The compound is readily metabolized by CYPs, and the rate constant reaches up to 42.3 s-1 in the human body . Dechlorination of 1-chlorodecane is unlikely to occur, and hydroxylation is dominated via H-abstraction pathways .
Biochemical Pathways
The metabolic transformation of 1-Chlorodecane by CYPs affects the H-abstraction pathways . This process leads to the generation of several dehydrogenation radicals, which further generate alcohols or long-chain intermediates through radical-radical reactions .
Pharmacokinetics
It is known that the compound can be readily metabolized by cyps in the human body , suggesting that it is absorbed and distributed in the body to some extent.
Result of Action
The metabolic transformation of 1-Chlorodecane results in the generation of metabolites, specifically 10-chloro-decan-5-ol and 1-chlorodecanol . These metabolites could exhibit higher bioaccumulation, carcinogenicity, and more serious damage on the cardiovascular system .
Safety and Hazards
生化学分析
Biochemical Properties
1-Chlorodecane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the primary enzymes involved in the metabolism of 1-chlorodecane is cytochrome P450. This enzyme catalyzes the hydroxylation of 1-chlorodecane, leading to the formation of metabolites such as 10-chlorodecan-5-ol and 1-chlorodecanol . These interactions are crucial as they determine the compound’s metabolic fate and potential toxicity. The hydroxylation process involves the abstraction of hydrogen atoms from the intermediate carbon atoms of 1-chlorodecane, which is a key step in its metabolic transformation .
Cellular Effects
1-Chlorodecane has been shown to exert various effects on cellular processes. It can disrupt normal cellular metabolism by interfering with the function of cytochrome P450 enzymes. The metabolites of 1-chlorodecane, such as 10-chlorodecan-5-ol and 1-chlorodecanol, have been found to exhibit higher bioaccumulation and carcinogenicity . These metabolites can cause significant damage to the cardiovascular system and other vital organs. Additionally, 1-chlorodecane can influence cell signaling pathways and gene expression, leading to altered cellular functions and potential toxic effects .
Molecular Mechanism
The molecular mechanism of action of 1-chlorodecane involves its interaction with cytochrome P450 enzymes. The enzyme catalyzes the hydroxylation of 1-chlorodecane, resulting in the formation of hydroxylated metabolites. This process is dominated by hydrogen abstraction pathways, particularly from the intermediate carbon atoms of 1-chlorodecane . The binding of 1-chlorodecane to cytochrome P450 enzymes can lead to enzyme inhibition or activation, depending on the specific metabolic context. These interactions can also result in changes in gene expression, further influencing the compound’s biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-chlorodecane can vary over time. The compound is relatively stable under standard conditions, but its metabolites can accumulate and exert long-term effects on cellular function. Studies have shown that the rate constant for the metabolism of 1-chlorodecane by cytochrome P450 enzymes can reach up to 42.3 s⁻¹ in the human body . Over time, the accumulation of hydroxylated metabolites can lead to increased bioaccumulation and potential toxicity, highlighting the importance of monitoring the temporal effects of 1-chlorodecane in laboratory studies .
Dosage Effects in Animal Models
The effects of 1-chlorodecane can vary significantly with different dosages in animal models. At lower doses, the compound may be metabolized efficiently by cytochrome P450 enzymes, resulting in minimal adverse effects. At higher doses, the accumulation of hydroxylated metabolites can lead to toxic effects, including damage to the cardiovascular system and other vital organs . Threshold effects have been observed, where the toxicity of 1-chlorodecane increases dramatically beyond a certain dosage level. These findings underscore the importance of careful dosage management in studies involving 1-chlorodecane .
Metabolic Pathways
1-Chlorodecane is primarily metabolized by cytochrome P450 enzymes through hydroxylation pathways. The enzyme catalyzes the abstraction of hydrogen atoms from the intermediate carbon atoms of 1-chlorodecane, leading to the formation of hydroxylated metabolites such as 10-chlorodecan-5-ol and 1-chlorodecanol . These metabolites can further undergo metabolic transformations, contributing to the overall metabolic flux and affecting metabolite levels in the body. The involvement of cytochrome P450 enzymes is crucial in determining the metabolic fate of 1-chlorodecane and its potential effects on cellular function .
Transport and Distribution
Within cells and tissues, 1-chlorodecane is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. Studies have shown that 1-chlorodecane can be readily absorbed and distributed in the body, with its metabolites exhibiting higher bioaccumulation potential . The transport and distribution of 1-chlorodecane are critical factors in determining its overall biochemical effects and potential toxicity .
Subcellular Localization
The subcellular localization of 1-chlorodecane and its metabolites can significantly impact their activity and function. The compound and its hydroxylated metabolites can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. These localization patterns can influence the interactions of 1-chlorodecane with enzymes and other biomolecules, affecting its overall biochemical effects . Understanding the subcellular localization of 1-chlorodecane is essential for elucidating its mechanism of action and potential toxicity .
特性
IUPAC Name |
1-chlorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Cl/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEHOZMYMCEYRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027352 | |
| Record name | 1-Chlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Decane, 1-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1002-69-3, 28519-06-4 | |
| Record name | 1-Chlorodecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chlorodecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorodecane (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028519064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-CHLORODECANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decane, 1-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chlorodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLORODECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0HSC44E5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-chlorodecane in rat pheromone communication?
A1: Research suggests that 1-chlorodecane acts as a bound volatile compound to α2u-globulin, a pheromone carrier urinary protein found in rats. [, ] This protein plays a crucial role in sexual communication among rats, influencing both opposite-sex and same-sex attraction. [] Studies on Indian common house rats (Rattus rattus) identified 1-chlorodecane as the predominant volatile bound to α2u-globulin, indicating its potential role as a pheromone. [, ]
Q2: What is the molecular formula and weight of 1-chlorodecane?
A2: 1-Chlorodecane has a molecular formula of C10H21Cl and a molecular weight of 176.77 g/mol.
Q3: Can you elaborate on the mechanism of dehalogenation of 1-chlorodecane by bacteria?
A3: Mycobacterium tuberculosis H37Rv and other Mycobacterium species can dehalogenate 1-chlorodecane via a hydrolytic mechanism. [] This process involves the conversion of 1-chlorodecane to its corresponding alcohol (1-decanol) by haloalkane dehalogenases. The absence of oxygen and the identification of primary alcohols as reaction products support the hydrolytic nature of this dehalogenation. []
Q4: How does the structure of 1-chlorodecane relate to its activity as a substrate for haloalkane dehalogenases?
A4: Research on Pseudomonas paucimobilis UT26 suggests that the LinB haloalkane dehalogenase exhibits broad-range substrate specificity, effectively degrading 1-chlorodecane along with other short and long-chain chloroalkanes. [] This indicates that the enzyme can accommodate a range of chain lengths in its active site.
Q5: How is 1-chlorodecane employed in membrane modification?
A5: 1-Chlorodecane serves as a reagent in Friedel-Crafts electrophilic substitutions to modify the surface of polysulfone membranes. [] When reacted with polysulfone in the presence of AlCl3, 1-chlorodecane introduces hydrophobic -(CH2)9-CH3 groups onto the membrane surface, altering its hydrophobicity and ultimately influencing water flux and contact angle. []
Q6: What is the effect of 1-chlorodecane as a porogen in the synthesis of poly(divinylbenzene) microspheres?
A6: The addition of 1-chlorodecane as a porogen during the suspension polymerization of divinylbenzene leads to the formation of poly(divinylbenzene) microspheres with remarkably high specific surface area (720 m2/g) and porosity (68%). [] This highlights the potential of 1-chlorodecane in tailoring the nanostructure and porosity of polymeric materials.
Q7: Can you explain the role of 1-chlorodecane in studying the kinetics of polystyrene bromination?
A7: 1-Chlorodecane acts as a solvent in studies investigating the kinetics of polystyrene bromination. [] Researchers observed that the bromination reaction rate in 1-chlorodecane is influenced by factors such as solvent dielectric constant and polymer solubility. [] Comparing reaction rates in different solvents, including 1-chlorodecane, provides insights into the solvent effects on the bromination process. []
Q8: How does 1-chlorodecane behave in a binary mixture with n-decane?
A8: Studies on the n-decane + 1-chlorodecane system reveal valuable information about their thermodynamic and transport properties. [] Researchers have investigated excess molar volumes, excess viscosities, and excess energies of activation for viscous flow in this binary mixture across different temperatures and compositions. [] These findings contribute to a deeper understanding of molecular interactions and solution behavior.
Q9: Are there any computational studies on the interaction of 1-chlorodecane with lithium dialkylaminoborohydrides?
A9: Density functional theory (DFT) calculations have been employed to investigate the influence of ethereal solvents, like THF, on the aggregation state of lithium dialkylaminoborohydrides (LABs) when reacting with 1-chlorodecane. [] Results suggest that sterically hindered LABs primarily exist as monomers in THF, impacting the kinetics of amination reactions with 1-chlorodecane. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1663876.png)
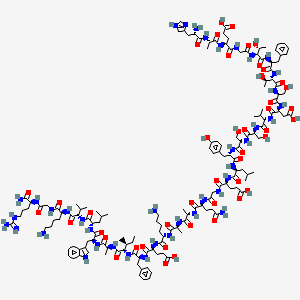
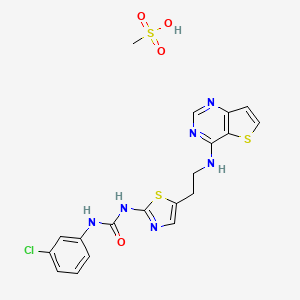

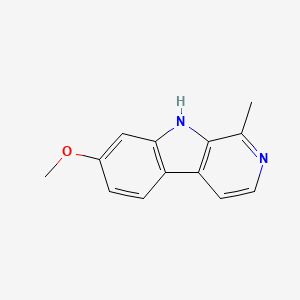
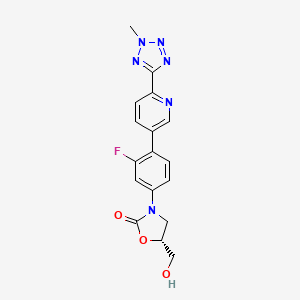
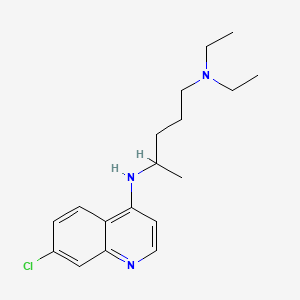
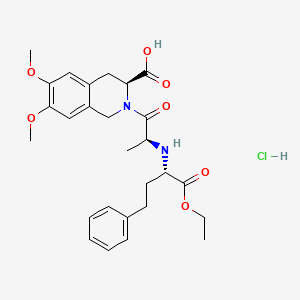

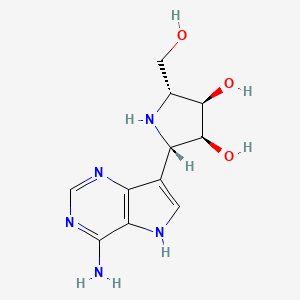
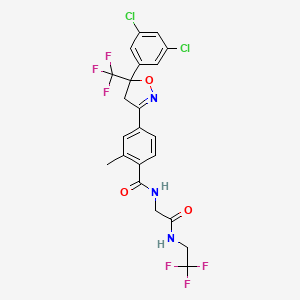
![3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1663894.png)
![1-(1-(5-Methoxy-2,2-dimethyl-2H-chromen-6-yl)ethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1663896.png)
